2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trimethoxybenzohydrazide with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates possible anticancer properties due to its ability to inhibit certain enzymes and proteins.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole exerts its effects involves interaction with various molecular targets. For instance, its anticancer activity may be attributed to the inhibition of enzymes like tubulin or heat shock proteins, disrupting cellular processes essential for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazole is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This specific arrangement may enhance its ability to interact with certain biological targets compared to other isomers.
Properties
Molecular Formula |
C11H13N3O3S |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
5-(2,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3O3S/c1-15-7-5-9(17-3)8(16-2)4-6(7)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |
InChI Key |
HIYZNYXIGGQUMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN=C(S2)N)OC)OC |
Origin of Product |
United States |
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